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Compound of Interest

Compound Name: 1-(4-Isocyanophenyl)ethanone

CAS No.: 125192-28-1

Cat. No.: B050862 Get Quote

CAS No: 125192-28-1 Formula: C₉H₇NO Molecular Weight: 145.16 g/mol Synonyms: 4-

Isocyanoacetophenone; p-Acetylphenyl isocyanide[1][2][3]

Executive Summary & Application Context
1-(4-Isocyanophenyl)ethanone is a bifunctional aromatic building block featuring an electron-

withdrawing acetyl group and a reactive isocyanide moiety.[1][2][3] It serves as a critical

intermediate in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions,

enabling the rapid synthesis of peptidomimetics and heterocyclic scaffolds.[2] Additionally, its

coordination chemistry is significant; the isocyanide carbon acts as a strong σ-donor and π-

acceptor ligand for transition metals (Au, Pd, Pt), often used to tune the electronic properties of

catalytic centers.[2][3]

This guide provides a rigorous analysis of its spectral signature (NMR, IR, MS), establishing a

self-validating protocol for structural confirmation.

Synthesis & Purity Verification Pathway
To understand the spectral impurities often found in crude samples, one must understand the

synthesis.[2] The standard route involves the dehydration of N-(4-acetylphenyl)formamide.[1][2]

[3]

Reaction Workflow (Graphviz Visualization)
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The following diagram illustrates the synthesis and potential fragmentation pathways relevant

to mass spectrometry.

4-Aminoacetophenone

N-(4-Acetylphenyl)formamide

1-(4-Isocyanophenyl)ethanoneHCOOH / Ac2O
(Formylation)

POCl3 / Et3N
(Dehydration)

Click to download full resolution via product page

Caption: Synthesis of 1-(4-Isocyanophenyl)ethanone via formamide dehydration. Key

impurities often include unreacted formamide (broad NH stretch in IR).[1][2][3]

Infrared Spectroscopy (FT-IR)
The IR spectrum provides the most immediate confirmation of the isocyanide functionality.[1][2]

The linearity of the -N≡C bond results in a distinct, sharp absorption band that is easily

differentiated from the isomeric nitrile (-C≡N).[1][2][3]

Diagnostic Bands
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Functional
Group

Frequency
(cm⁻¹)

Intensity
Vibrational
Mode

Mechanistic
Insight

Isocyanide (-NC) 2115 – 2130 Strong, Sharp ν(N≡C) stretch

The terminal

carbon lone pair

creates a dipole

moment distinct

from nitriles

(typically ~2220

cm⁻¹).[1][2][3]

The acetyl group

(EWG) slightly

shifts this to

higher

frequencies

compared to

alkyl

isocyanides.

Ketone (C=O) 1680 – 1690 Strong ν(C=O) stretch

Conjugation with

the benzene ring

lowers the

frequency from

the standard

1715 cm⁻¹ to the

1680s range.

Aromatic Ring 1590 – 1600 Medium ν(C=C) skeletal

Typical breathing

modes of the

para-substituted

benzene ring.

C-H (Aromatic) 3030 – 3060 Weak ν(C-H) stretch
sp² hybridized C-

H bonds.[1][2]

Protocol Note: Samples should be analyzed as thin films (if oil) or KBr pellets (if solid).[1][2]

Avoid chlorinated solvents for liquid cells if possible, as they can mask the fingerprint region.[2]
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Nuclear Magnetic Resonance (NMR)
NMR analysis confirms the para-substitution pattern and the electronic environment of the

isocyanide carbon.[1][2]

¹H NMR (400 MHz, CDCl₃)
The molecule exhibits a classic AA'BB' splitting pattern due to the para-substitution,

superimposed with the singlet of the acetyl methyl group.[2]

Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment
Coupling
(J)

Structural
Logic

7.96 – 8.00 Doublet (d) 2H
Ar-H (ortho to

C=O)
J ≈ 8.5 Hz

Strongly

deshielded by

the magnetic

anisotropy of

the carbonyl

group.[1][2][3]

7.45 – 7.50 Doublet (d) 2H
Ar-H (ortho to

NC)
J ≈ 8.5 Hz

Less

deshielded;

the

isocyanide

group is

electron-

withdrawing

but lacks the

strong

anisotropy of

the carbonyl.

[1][2][3]

2.61 – 2.65 Singlet (s) 3H -C(=O)CH₃ -

Characteristic

methyl singlet

for

acetophenon

es.[1][2][3]
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¹³C NMR (100 MHz, CDCl₃)
The ¹³C spectrum contains a unique diagnostic feature: the coupling of the isocyanide carbon

to the quadrupolar ¹⁴N nucleus.
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Chemical Shift (δ,
ppm)

Carbon Type Assignment
Notes on
Electronic
Environment

196.5 – 197.0 Quaternary C=O
Typical conjugated

ketone shift.[1][2][3]

163.0 – 165.0 Quaternary -N≡C

Critical Feature: Often

appears as a 1:1:1

triplet (J ≈ 6-10 Hz) or

a broadened signal

due to ¹³C-¹⁴N

coupling and

quadrupolar

relaxation.[1][2][3]

This confirms the

isocyanide

connectivity (R-N≡C)

vs nitrile (R-C≡N,

~118 ppm).[2]

137.0 – 138.0 Quaternary Ar-C-CO
Ipso carbon attached

to acetyl.[1][2][3]

129.0 – 130.0 Methine (CH) Ar-C (ortho to CO)

Correlates to the 8.0

ppm proton signal.[1]

[2][3]

126.0 – 127.0 Methine (CH) Ar-C (ortho to NC)

Correlates to the 7.5

ppm proton signal.[1]

[2][3]

~122.0 Quaternary Ar-C-NC
Ipso carbon attached

to isocyanide.[1][2][3]

26.5 – 27.0 Methyl -COCH₃
Acetyl methyl carbon.

[1][2][3]

Mass Spectrometry (MS)
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Electron Impact (EI) ionization provides a distinct fragmentation pattern useful for confirming

the labile isocyanide group.[1]

Molecular Formula: C₉H₇NO Exact Mass: 145.05[1][2][3]

m/z Value Ion Identity Fragmentation Mechanism

145 [M]⁺ Molecular ion peak.[1][2][3]

130 [M – CH₃]⁺

Loss of the methyl radical from

the acetyl group (α-cleavage).

[1][2] Common in

acetophenones.

117 [M – CO]⁺ Loss of carbon monoxide.

105 [Ph-CO]⁺

Benzoyl cation (often a

rearrangement product).[1][2]

[3]

43 [CH₃CO]⁺
Acetylium ion (diagnostic for

methyl ketones).[1][2]

Experimental Validation Protocol
To ensure data integrity when characterizing this compound, follow this validation workflow:

Solvent Check: Ensure CDCl₃ is neutralized. Acidic traces in chloroform can hydrolyze the

isocyanide to the formamide (check for broad IR band at 3300 cm⁻¹ and disappearance of

2120 cm⁻¹ peak).

Concentration: For ¹³C NMR, use a high concentration (~50 mg/0.6 mL) to resolve the triplet

splitting of the isocyanide carbon, which can be lost in the noise due to ¹⁴N broadening.[2]

Scan Delay: Increase the relaxation delay (d1 > 2s) in ¹³C NMR to accurately integrate the

quaternary carbons.
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Synthesis & Dehydration: Kobayashi, G., et al. "Synthesis of Isocyanides via Formamide

Dehydration."[2] Synthesis, 2011, 3225-3234.[1][2][3]

Isocyanide Spectroscopy: Ugi, I. Isonitrile Chemistry. Academic Press, 1971.[2]

(Foundational text on isocyanide IR/NMR shifts).

General Spectral Data (Acetophenones): SDBS (Spectral Database for Organic

Compounds), Compound No. 3450 (4-Aminoacetophenone precursor data for correlation).

[1][2][3]

CAS Registry: 1-(4-Isocyanophenyl)ethanone, CAS No. 125192-28-1.[1][2][3][4][5][6]

Chemical Synthesis Database.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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